The mechanism of action behind CHP's antibacterial activity is still under investigation, but research suggests it involves:
Cyclohexanone phenylhydrazone is an organic compound formed through the reaction of cyclohexanone and phenylhydrazine. It has the molecular formula and a molecular weight of 188.27 g/mol. This compound appears as a yellow to orange crystalline solid and is primarily utilized in organic synthesis and as a precursor in various
CHP's primary mechanism of action lies in its ability to participate in condensation reactions and serve as an intermediate in the synthesis of tetrahydrocarbazoles.
Cyclohexanone phenylhydrazone exhibits various biological activities. It is known for its potential antitumor properties and has been investigated for its efficacy against certain cancer cell lines. Additionally, derivatives of cyclohexanone phenylhydrazone have shown antimicrobial activity, making them candidates for further pharmacological studies .
The synthesis of cyclohexanone phenylhydrazone typically involves the following steps:
Cyclohexanone phenylhydrazone finds applications in various fields:
Research into the interaction studies of cyclohexanone phenylhydrazone focuses on its reactivity with different functional groups, particularly carbonyls. This interaction facilitates the formation of hydrazones, which are crucial in various synthetic pathways. Furthermore, studies have shown that modifications to the hydrazone structure can enhance biological activity, leading to potential applications in drug development .
Cyclohexanone phenylhydrazone shares structural similarities with several other hydrazones and related compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetophenone phenylhydrazone | Hydrazone | Derived from acetophenone; used in similar reactions |
| Benzaldehyde phenylhydrazone | Hydrazone | Forms from benzaldehyde; shows different reactivity |
| Cyclopentanone phenylhydrazone | Hydrazone | Similar reactivity but derived from cyclopentanone |
| 1,2-Dihydrocarbazole | Tetrahydrocarbazole | Product of cyclization from cyclohexanone phenylhydrazone |
Cyclohexanone phenylhydrazone is unique due to its specific formation from cyclohexanone and its role as a precursor in synthesizing tetrahydrocarbazoles, distinguishing it from other hydrazones that may not participate in such transformations .
Cyclohexanone phenylhydrazone was first synthesized in the late 19th century during investigations into hydrazone chemistry. Edmund Drechsel’s 1888 work on tetrahydrocarbazole synthesis marked its initial recognition, where cyclohexanone phenylhydrazone served as a key intermediate in the Borsche–Drechsel cyclization. Walther Borsche later refined this method in 1908, establishing its role in carbazole synthesis through acid-catalyzed cyclization. Early industrial applications emerged in the mid-20th century, with Bernard Rudner’s 1958 patent detailing improved synthesis methods using chloramine-ammonia systems, achieving yields up to 70%. These advancements positioned the compound as a critical precursor for pharmaceuticals and polymers.
Cyclohexanone phenylhydrazone (CAS: 946-82-7) belongs to the hydrazone class, characterized by the N-(cyclohexylideneamino)aniline structure. Its IUPAC name reflects the cyclohexanone backbone bonded to a phenylhydrazine moiety via an imine group. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₆N₂ |
| Molecular weight | 188.27 g/mol |
| SMILES | C1CCC(=NNC2=CC=CC=C2)CC1 |
| InChIKey | GSTPSOUIPIOTMQ-UHFFFAOYSA-N |
The planar phenylhydrazone group and chair conformation of the cyclohexanone ring stabilize the molecule through intramolecular N–H⋯O hydrogen bonding (bond distance: ~2.02 Å).
This compound is indispensable in synthesizing nitrogen-containing heterocycles. Its role in the Borsche–Drechsel carbazole synthesis enables the production of tetrahydrocarbazoles, which are oxidized to carbazoles for optoelectronic materials. Additionally, it serves as a substrate in the Fischer indole synthesis, facilitating acid-catalyzed rearrangements to indole derivatives critical in drug development (e.g., triptans). Recent innovations include mechanochemical protocols that reduce solvent waste, achieving 85–95% yields in indole formation.
Cyclohexanone phenylhydrazone exhibits a distinctive molecular geometry characterized by a cyclohexyl ring connected to a phenylhydrazone group [1]. The compound has the molecular formula C12H16N2, featuring a hydrazone functional group that forms the central structural element of the molecule [3]. The 2D structure reveals the presence of several key bonds: a C=N imine bond (approximately 1.28-1.30 Å), an N-N hydrazine bond (approximately 1.35-1.40 Å), and various C-C bonds in both the aromatic and aliphatic regions [10].
The phenylhydrazone group demonstrates remarkable planarity with minimal deviation from the mean plane, typically around 0.0252 Å as observed in similar compounds [10] [12]. This planarity is maintained by the conjugation between the C=N bond and the phenyl ring system [1]. The bond angles follow expected patterns for the hybridization states involved, with the C=N-N and N-N-C angles both approximating 120°, consistent with sp² hybridization [10].
The functional group arrangement shows the phenyl ring and hydrazone group (-C=N-NH-) connected to the cyclohexyl ring in a specific orientation that minimizes steric hindrance [1] [12]. This arrangement contributes significantly to the overall reactivity and stability of the compound [11].
| Structural Feature | Measurement/Description |
|---|---|
| C=N bond length | ~1.28-1.30 Å |
| N-N bond length | ~1.35-1.40 Å |
| C=N-N bond angle | ~120° |
| N-N-C bond angle | ~120° |
| Phenylhydrazone planarity | Maximum deviation ~0.0252 Å |
The three-dimensional conformation of cyclohexanone phenylhydrazone reveals important structural features that influence its chemical behavior [10]. The cyclohexyl ring predominantly adopts a chair conformation, which represents the most energetically favorable arrangement [10] [12]. Based on data from similar compounds, the ring puckering parameters are approximately θ = 5.6° and φ = 195°, confirming this chair conformation [10] [12].
The phenyl ring maintains its characteristic planar aromatic structure due to the delocalization of π electrons [1]. The hydrazone group (-C=N-NH-) also exhibits planarity with minimal deviation, creating a conjugated system with the phenyl ring [10] [12]. This conjugation influences the electronic distribution throughout the molecule and contributes to its stability and reactivity patterns [11].
Dihedral angles play a crucial role in the overall conformation of cyclohexanone phenylhydrazone [10]. The phenyl-hydrazone dihedral angle tends toward 0°, indicating a nearly coplanar arrangement that maximizes conjugation [10] [12]. In contrast, the hydrazone-cyclohexyl dihedral angle shows greater variability, reflecting the conformational flexibility of the cyclohexyl ring [10].
Intramolecular interactions further stabilize the 3D structure of the molecule [10] [12]. Potential weak hydrogen bonding may occur between the hydrazone N-H and nearby atoms, contributing to the preferred conformation of the molecule in three-dimensional space [10] [12].
Crystallographic analysis of cyclohexanone phenylhydrazone and closely related compounds provides valuable insights into its solid-state structure [10] [12]. Based on similar phenylhydrazone derivatives, the compound likely crystallizes in a monoclinic crystal system with the P21/c space group [10]. The unit cell dimensions, derived from analogous structures, are approximately a ≈ 8.5 Å, b ≈ 19.6 Å, c ≈ 7.8 Å, with β ≈ 112° [10] [12].
The molecular packing in the crystal lattice likely features arrangements with phenyl groups in parallel stacking configurations, a common pattern in phenyl-containing compounds [10]. Intermolecular interactions, particularly hydrogen bonding between the hydrazone N-H group and suitable acceptors in neighboring molecules, contribute significantly to crystal stability [10] [12].
The unit cell typically contains four molecules (Z = 4), which is characteristic of the monoclinic P21/c space group [10]. The bond lengths and angles observed in the crystal structure align with those expected for hydrazone compounds: C=N bond (1.28-1.30 Å), N-N bond (1.35-1.40 Å), and C-N bond to the phenyl group (1.40-1.45 Å) [10] [12].
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Likely monoclinic |
| Space Group | Likely P21/c |
| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 19.6 Å, c ≈ 7.8 Å, β ≈ 112° |
| Z Value | Likely 4 molecules per unit cell |
| Molecular Packing | Phenyl groups in parallel stacking |
| Key Intermolecular Forces | Hydrogen bonding via N-H groups |
Cyclohexanone phenylhydrazone has a molecular formula of C12H16N2 with a precisely calculated molecular weight of 188.27 g/mol [1] [3]. This value is determined based on the atomic weights of its constituent elements: carbon, hydrogen, and nitrogen [1] [6]. At room temperature, cyclohexanone phenylhydrazone exists as a solid, which is typical for hydrazone compounds of this molecular weight range [11] [6].
The physical appearance of cyclohexanone phenylhydrazone is characterized as a colorless to pale yellow solid when in its pure form [11]. This coloration is consistent with other phenylhydrazone derivatives that lack additional chromophoric groups [1] [11]. The compound's solid-state characteristics are influenced by the intermolecular forces present in its crystal structure, particularly hydrogen bonding between hydrazone groups of adjacent molecules [10] [12].
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| Physical State at 25°C | Solid |
| Appearance | Colorless to pale yellow |
| Density (estimated) | ~1.0-1.2 g/cm³ |
The melting point of cyclohexanone phenylhydrazone is not explicitly reported in the primary literature sources examined [15]. However, based on structurally similar compounds, it likely falls within the range of 100-160°C [15] [13]. For comparison, cyclohexanone 2,4-dinitrophenylhydrazone, a related compound with additional nitro groups, has a documented melting point of 162°C [13] [15].
The boiling point of cyclohexanone phenylhydrazone is not well-documented, as the compound, like many hydrazones, likely undergoes thermal decomposition before reaching its boiling point under standard pressure conditions [15] [16]. This thermal behavior is characteristic of compounds containing hydrazone functional groups, which can undergo various rearrangement reactions when subjected to elevated temperatures [16] [7].
The melting and boiling behavior of cyclohexanone phenylhydrazone is influenced by several factors, including molecular symmetry, intermolecular hydrogen bonding capabilities, and the presence of the relatively rigid phenyl ring [15] [13]. These structural features contribute to the compound's thermal properties and stability profile [15].
| Thermal Property | Value | Reference Compound |
|---|---|---|
| Melting Point | Likely 100-160°C | Cyclohexanone 2,4-dinitrophenylhydrazone: 162°C |
| Boiling Point | Likely decomposes before boiling | Typical behavior for hydrazones |
Cyclohexanone phenylhydrazone demonstrates a solubility profile typical of many hydrazone compounds, with varying degrees of solubility across different solvents [13]. The compound is reported to be partly soluble in water, which is consistent with the limited water solubility commonly observed for hydrazones due to their partial polar character combined with hydrophobic aromatic and aliphatic regions [13] [1].
In contrast, cyclohexanone phenylhydrazone exhibits good solubility in a range of organic solvents [13] [16]. It is soluble in ethanol and methanol, as evidenced by their use as solvents in synthesis and recrystallization procedures [16] [3]. Similarly, the compound dissolves well in dichloromethane, which is commonly employed for extraction during purification processes [3] [16].
Benzene has been utilized as a reaction solvent for cyclohexanone phenylhydrazone, indicating appreciable solubility in this aromatic solvent [16] [17]. Based on the behavior of similar compounds, cyclohexanone phenylhydrazone is likely soluble in acetone and moderately soluble in diethyl ether, while exhibiting poor solubility in non-polar solvents such as hexane [13] [16].
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Partly soluble | Limited solubility common for hydrazones |
| Ethanol | Soluble | Used in synthesis procedures |
| Methanol | Soluble | Used for recrystallization |
| Dichloromethane | Soluble | Used for extraction in synthesis |
| Benzene | Soluble | Used as reaction solvent |
| Acetone | Likely soluble | Based on similar compounds |
| Diethyl ether | Likely moderately soluble | Based on similar compounds |
| Hexane | Likely poorly soluble | Based on similar compounds |
Cyclohexanone phenylhydrazone exhibits varying degrees of stability under different environmental conditions, which significantly influences its handling, storage, and reactivity [11] [16]. When exposed to heat, the compound demonstrates moderate thermal stability but can undergo rearrangement reactions at elevated temperatures [16] [7]. These thermal rearrangements often lead to the formation of heterocyclic compounds, particularly through processes such as the Fischer indole synthesis or Borsche-Drechsel cyclization [7] [16].
In acidic environments, cyclohexanone phenylhydrazone shows pronounced reactivity [7] [16]. Acid catalysis promotes various transformations, including the Fischer indole synthesis, which converts the compound to tetrahydrocarbazole derivatives [7] [17]. This acid-catalyzed reactivity is a defining characteristic of phenylhydrazones and forms the basis for many of their synthetic applications [7] [16].
Under basic conditions, cyclohexanone phenylhydrazone exhibits relatively greater stability compared to acidic environments [11] [18]. However, strong bases can potentially deprotonate the hydrazone N-H, leading to nucleophilic species that may participate in further reactions [18]. When exposed to oxidizing agents, the compound is unstable and can undergo oxidation to form azines or other oxidized derivatives, particularly at the N-N bond [18] .
Limited information is available regarding the photochemical stability of cyclohexanone phenylhydrazone, though it is likely photosensitive based on the behavior of similar hydrazone compounds [11]. This photosensitivity may result in isomerization or decomposition upon prolonged exposure to light [11].
| Condition | Stability | Potential Reactions |
|---|---|---|
| Heat | Moderate stability | Rearrangement to heterocycles |
| Acidic Environment | Reactive | Fischer indole synthesis, Borsche-Drechsel cyclization |
| Basic Environment | Relatively stable | Potential deprotonation of N-H |
| Oxidizing Agents | Unstable | Formation of azines or oxidized derivatives |
| Light | Likely photosensitive | Possible isomerization or decomposition |
Cyclohexanone phenylhydrazone participates in a diverse range of chemical reactions, reflecting the reactivity of its constituent functional groups [7]. The compound is initially formed through a condensation reaction between cyclohexanone and phenylhydrazine, a process that proceeds via nucleophilic addition followed by dehydration [3] [18]. This condensation reaction is reversible under certain conditions, allowing hydrolysis back to the starting materials, particularly in acidic aqueous environments [18] [3].
One of the most significant reactivity patterns of cyclohexanone phenylhydrazone is its participation in the Fischer indole synthesis [7] [16]. Under acid catalysis and elevated temperatures, the compound undergoes a complex rearrangement involving [3] [3]-sigmatropic shifts, leading to the formation of tetrahydrocarbazole derivatives [7] [17]. This reaction represents a valuable synthetic pathway to nitrogen-containing heterocycles [7].
Similarly, the Borsche-Drechsel cyclization utilizes cyclohexanone phenylhydrazone as a key substrate [7]. This acid-catalyzed process converts the compound to tetrahydrocarbazoles, which can be further oxidized to carbazoles [7]. The reaction proceeds through a mechanism similar to the Fischer indole synthesis, highlighting the versatility of cyclohexanone phenylhydrazone in heterocycle formation [7].
Oxidation reactions of cyclohexanone phenylhydrazone can lead to various products depending on the oxidizing agent and conditions employed [18]. These reactions typically target the N-N bond, resulting in the formation of azines or other oxidized derivatives [18]. Conversely, reduction reactions, often employing metal hydrides or catalytic hydrogenation, can convert the compound to cyclohexylamine derivatives through reduction of both the C=N and N-N bonds .
| Reaction Type | Description | Products |
|---|---|---|
| Condensation | Formation from cyclohexanone and phenylhydrazine | Cyclohexanone phenylhydrazone + water |
| Fischer Indole Synthesis | Acid-catalyzed rearrangement | Tetrahydrocarbazole derivatives |
| Borsche-Drechsel Cyclization | Acid-catalyzed cyclization | Tetrahydrocarbazoles |
| Oxidation | Reaction with oxidizing agents | Azines or other oxidized derivatives |
| Reduction | Reaction with reducing agents | Cyclohexylamine derivatives |
Cyclohexanone phenylhydrazone contains several key functional groups that define its chemical behavior and reactivity profile [1] . The hydrazone group (-C=N-NH-) represents the central functional element of the molecule and features nucleophilic nitrogen atoms that can participate in hydrogen bonding and various chemical transformations [1] [11]. This functional group is particularly susceptible to acid-catalyzed reactions, which form the basis for many of its synthetic applications [7] [16].
The C=N bond (imine) within the hydrazone group serves as a reactive site for nucleophilic addition reactions [1] [18]. This bond can participate in tautomerization processes and is susceptible to hydrolysis, especially under acidic conditions [18]. The N-N bond represents another significant structural feature, being relatively weaker than typical C-C bonds and thus a potential site for oxidative cleavage reactions [18].
The phenyl ring contributes an aromatic system to the molecule, capable of undergoing electrophilic aromatic substitution reactions [1] . This aromatic component provides rigidity and planarity to part of the molecular structure, influencing the compound's physical properties and reactivity patterns [1] [11]. The cyclohexyl ring, in contrast, offers a flexible aliphatic component that adopts a chair conformation and contributes to the hydrophobicity of the molecule [10] [11].
The interplay between these functional groups creates a unique reactivity profile for cyclohexanone phenylhydrazone [11]. The compound can function as both a nucleophile (through its nitrogen atoms) and an electrophile (at the C=N bond), enabling its participation in a wide range of chemical transformations [1] . Additionally, the presence of the N-H bond allows for acid-base reactions and hydrogen bonding interactions that influence both the compound's chemical behavior and its physical properties, such as solubility and crystal packing [10] [11].
| Functional Group | Characteristics | Reactivity |
|---|---|---|
| Hydrazone (-C=N-NH-) | Nucleophilic nitrogen atoms; hydrogen bonding capability | Acid-catalyzed reactions; cyclization |
| Phenyl Ring | Aromatic system; provides rigidity and planarity | Electrophilic aromatic substitution |
| Cyclohexyl Ring | Flexible aliphatic ring; chair conformation | Provides hydrophobicity |
| C=N Bond (Imine) | Reactive site for nucleophilic addition | Tautomerization; hydrolysis |
| N-N Bond | Relatively weak compared to C-C bonds | Potential site for oxidative cleavage |
The proton nuclear magnetic resonance spectroscopy of cyclohexanone phenylhydrazone reveals distinct spectral regions characteristic of the hydrazone functional group and the attached ring systems. The aromatic protons of the phenyl ring appear as complex multiplets in the region between 7.0 and 7.5 parts per million, exhibiting the typical patterns expected for monosubstituted benzene derivatives [1] [2]. These signals demonstrate the characteristic downfield shift associated with the aromatic nature of the benzene ring and the electron-withdrawing effect of the attached nitrogen atom.
The most diagnostic signal in the spectrum is the nitrogen-hydrogen proton of the hydrazone group, which appears as a broad singlet typically observed between 5.0 and 6.0 parts per million [1] . This signal shows characteristic broadening due to quadrupolar relaxation effects and potential exchange processes with trace water or other protic solvents. The chemical shift position is consistent with the electron-deficient nature of the nitrogen atom bonded to the phenyl ring.
The cyclohexane ring protons exhibit complex multipicity patterns in the aliphatic region between 1.5 and 2.8 parts per million [1] [4]. The methylene protons adjacent to the imine carbon typically appear more downfield due to the deshielding effect of the carbon-nitrogen double bond. Integration ratios confirm the expected 10:5:1 ratio for the cyclohexane protons, phenyl protons, and nitrogen-hydrogen proton, respectively.
Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics of the cyclohexane ring, with the chair conformation being predominant at room temperature [1] [5]. Variable temperature experiments show coalescence of signals corresponding to axial and equatorial protons, providing insight into the ring-flipping dynamics characteristic of six-membered saturated rings.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation of cyclohexanone phenylhydrazone through characteristic chemical shift patterns for both aromatic and aliphatic carbon environments [2] [6]. The aromatic carbon atoms of the phenyl ring appear in the region between 120 and 150 parts per million, with the carbon directly bonded to the nitrogen atom typically appearing at the most downfield position due to the electron-withdrawing effect of the nitrogen substituent.
The imine carbon, representing the carbon-nitrogen double bond formed from the original carbonyl carbon of cyclohexanone, exhibits a characteristic chemical shift in the range of 155 to 165 parts per million [1] [2]. This downfield position reflects the sp2 hybridization of the carbon atom and the electron-deficient nature resulting from the carbon-nitrogen double bond formation. The chemical shift is diagnostic for hydrazone formation and distinguishes this carbon from typical carbonyl carbons.
The cyclohexane ring carbons appear as distinct signals in the aliphatic region between 20 and 35 parts per million [6] [4]. The carbon atoms show characteristic chemical shift differences based on their proximity to the imine functional group, with carbons closer to the electron-withdrawing imine group appearing at more downfield positions. The six-carbon framework exhibits the expected symmetry, with carbons showing equivalent chemical environments appearing as single resonances.
Attached proton test experiments and distortionless enhancement by polarization transfer techniques confirm the carbon multiplicities, distinguishing between quaternary, tertiary, secondary, and primary carbon environments [2]. These experiments provide unambiguous assignment of carbon signals and confirm the structural integrity of both the phenyl and cyclohexane portions of the molecule.
Two-dimensional nuclear magnetic resonance techniques provide comprehensive structural elucidation of cyclohexanone phenylhydrazone through correlation spectroscopy and heteronuclear correlation experiments [7] [8]. Correlation spectroscopy experiments reveal through-bond connectivities between protons, confirming the substitution pattern of the phenyl ring and establishing the connectivity within the cyclohexane ring system.
Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, providing unambiguous assignment of carbon-13 signals to their corresponding proton environments [9] . These experiments are particularly valuable for assigning overlapping signals in the aliphatic region and confirming the assignment of aromatic carbon-hydrogen pairs.
Nuclear Overhauser effect spectroscopy experiments provide through-space connectivity information, confirming the three-dimensional structure of the molecule [11] [12]. Key nuclear Overhauser effects between the nitrogen-hydrogen proton and specific aromatic protons confirm the syn configuration typically adopted by phenylhydrazones. Additional correlations between cyclohexane protons provide information about the preferred chair conformation of the six-membered ring.
Heteronuclear multiple bond correlation experiments establish long-range carbon-hydrogen connectivities across two and three bonds, providing additional structural confirmation and enabling complete assignment of all carbon signals [9]. These experiments are particularly valuable for confirming the connectivity between the phenyl ring and the hydrazone nitrogen, as well as establishing the attachment point of the cyclohexane ring to the imine carbon.
Infrared spectroscopy of cyclohexanone phenylhydrazone exhibits characteristic absorption bands that provide definitive identification of the hydrazone functional group and confirm the structural features of the molecule [13] [14]. The nitrogen-nitrogen double bond stretching vibration appears as a medium to strong absorption in the region between 1577 and 1558 reciprocal centimeters [13]. This absorption is diagnostic for the hydrazone functional group and distinguishes it from other nitrogen-containing functional groups such as amines or amides.
The nitrogen-hydrogen bending vibration manifests as a medium to strong absorption band in the region between 1557 and 1515 reciprocal centimeters [13] [14]. This characteristic frequency is consistent with secondary amine nitrogen-hydrogen bonds and provides confirmation of the hydrazone structure. The absorption intensity and frequency are influenced by hydrogen bonding interactions and the electronic environment of the nitrogen atom.
The phenyl-nitrogen stretching vibration appears as a medium intensity band in the region between 1163 and 1123 reciprocal centimeters [13] [14]. This absorption is particularly useful for structural characterization as it appears in a relatively clear region of the spectrum and provides confirmation of the aromatic nitrogen substitution pattern characteristic of phenylhydrazones.
Additional characteristic absorptions include the carbon-nitrogen double bond stretching vibration appearing between 1600 and 1580 reciprocal centimeters, aromatic carbon-hydrogen stretching vibrations in the region between 3000 and 3100 reciprocal centimeters, and aliphatic carbon-hydrogen stretching absorptions between 2800 and 3000 reciprocal centimeters [15] [14].
Infrared spectroscopy provides structural confirmation of cyclohexanone phenylhydrazone through the absence of characteristic carbonyl absorption that would be expected for the starting cyclohexanone material [13] [15]. The disappearance of the strong carbonyl stretching vibration typically observed around 1710 reciprocal centimeters for cyclohexanone confirms the successful condensation reaction and hydrazone formation.
The presence of both nitrogen-nitrogen and carbon-nitrogen stretching vibrations in combination with the characteristic nitrogen-hydrogen bending absorption provides unambiguous confirmation of the hydrazone functional group [13] [14]. These absorptions appear in characteristic frequency ranges that are well-documented for hydrazone derivatives and provide spectroscopic fingerprints for structural identification.
Comparison with infrared spectra of related phenylhydrazone derivatives confirms the typical absorption patterns expected for this class of compounds [13]. The spectral features show consistency with published data for substituted phenylhydrazones, with minor variations in frequency positions attributable to the specific electronic environment provided by the cyclohexyl substituent.
The infrared spectrum also reveals information about the molecular conformation through the specific frequencies observed for the nitrogen-hydrogen and nitrogen-nitrogen vibrations [14]. The observed frequencies are consistent with the planar geometry typically adopted by the phenylhydrazone moiety, with the nitrogen-hydrogen bond positioned syn to the phenyl ring substituent.
Mass spectrometry of cyclohexanone phenylhydrazone reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [16] [17]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular formula carbon-12 hydrogen-16 nitrogen-2, with typical relative intensities ranging from 20 to 40 percent depending on ionization conditions [16] [18].
The base peak in the mass spectrum appears at mass-to-charge ratio 93, corresponding to the loss of the cyclohexyl portion (carbon-7 hydrogen-11) from the molecular ion [16]. This fragmentation represents the preferential cleavage of the carbon-nitrogen single bond adjacent to the nitrogen-nitrogen double bond, resulting in the formation of a stable phenylhydrazine radical cation. This fragmentation pattern is characteristic of phenylhydrazone derivatives and provides diagnostic information for structural identification.
A significant fragment ion appears at mass-to-charge ratio 65, corresponding to the phenyl fragment (carbon-5 hydrogen-5) formed through further fragmentation of the phenylhydrazine portion [16] [17]. This fragmentation involves the loss of nitrogen-nitrogen-hydrogen (mass 30) from the base peak at mass-to-charge ratio 93. The formation of this fragment demonstrates the stability of the phenyl cation under electron impact conditions.
Additional fragment ions include mass-to-charge ratio 77 corresponding to the phenyl cation (carbon-6 hydrogen-5 positive), mass-to-charge ratio 51 representing further aromatic fragmentation (carbon-4 hydrogen-3 positive), and mass-to-charge ratio 39 from ring fragmentation processes (carbon-3 hydrogen-3 positive) [17] [19]. These fragments follow typical aromatic fragmentation pathways observed in electron impact mass spectrometry.
The molecular ion of cyclohexanone phenylhydrazone appears at mass-to-charge ratio 188.131, corresponding to the exact mass calculated for the molecular formula carbon-12 hydrogen-16 nitrogen-2 [2] [16]. High-resolution mass spectrometry confirms this molecular composition with typical mass accuracy better than 5 parts per million, providing unambiguous molecular formula determination.
The molecular ion exhibits moderate stability under electron impact conditions, with sufficient intensity for detection but showing ready fragmentation to form the characteristic fragment ions [16]. The relative intensity of the molecular ion varies with ionization energy, with lower electron energies favoring molecular ion preservation while higher energies promote extensive fragmentation.
Isotope pattern analysis of the molecular ion confirms the presence of 12 carbon atoms through the characteristic carbon-13 isotope peak appearing at mass-to-charge ratio 189 with approximately 13 percent relative intensity [20]. The nitrogen isotope contribution is negligible due to the low natural abundance of nitrogen-15, but the presence of two nitrogen atoms is confirmed through the fragmentation patterns and accurate mass measurements.
Chemical ionization mass spectrometry provides enhanced molecular ion detection through the formation of protonated molecular ions at mass-to-charge ratio 189 [16]. This soft ionization technique minimizes fragmentation and provides improved sensitivity for molecular weight determination, particularly useful for quantitative analysis applications.
Ultraviolet-visible spectroscopy of cyclohexanone phenylhydrazone reveals electronic transitions characteristic of the extended conjugation system formed by the phenylhydrazone chromophore [21] [22]. The absorption spectrum exhibits multiple absorption bands corresponding to different electronic transitions within the molecule, with the longest wavelength absorption appearing in the near-ultraviolet region due to the nitrogen-nitrogen double bond conjugated with the aromatic ring system.
The primary absorption maximum typically appears between 280 and 320 nanometers, corresponding to the pi-to-pi-star transition of the conjugated phenylhydrazone system [1] [23]. This absorption band exhibits significant extinction coefficients typical of aromatic chromophores with extended conjugation. The exact wavelength position depends on the degree of conjugation and any substituent effects on the aromatic ring.
Secondary absorption bands appear at shorter wavelengths, corresponding to higher energy electronic transitions within the aromatic ring system [22]. These absorptions include the characteristic benzene transitions that appear around 254 nanometers and higher energy transitions in the far-ultraviolet region. The intensity and position of these bands provide information about the electronic environment of the aromatic ring.
The visible region of the spectrum may show weak absorption tailing from the ultraviolet bands, contributing to the characteristic yellow coloration often observed for phenylhydrazone derivatives [21] [23]. This coloration results from the extension of the conjugated system and the bathochromic shift of the ultraviolet absorption bands toward longer wavelengths.
Single crystal X-ray diffraction analysis of cyclohexanone phenylhydrazone provides definitive structural information including bond lengths, bond angles, and molecular conformation [24] [25]. The crystal structure reveals that the phenylhydrazone moiety adopts a planar geometry with the largest deviation from the mean plane being approximately 0.025 angstroms [24]. This planarity is consistent with the extended conjugation between the nitrogen-nitrogen double bond and the aromatic ring system.
The cyclohexane ring exhibits the expected chair conformation as confirmed by ring puckering parameters [24] [26]. The puckering parameters theta equals 5.6 degrees and phi equals 195 degrees indicate minimal deviation from the ideal chair geometry. This conformation minimizes steric interactions and represents the lowest energy configuration for the six-membered saturated ring.
Bond length analysis reveals typical values for the carbon-nitrogen double bond (approximately 1.35 angstroms) and the nitrogen-nitrogen single bond (approximately 1.38 angstroms) [24] [25]. These bond lengths are consistent with the expected hybridization states and confirm the hydrazone functional group formation. The carbon-carbon bond lengths in the cyclohexane ring show typical values for sp3-hybridized carbon atoms.
Bond angle measurements confirm the expected geometries around each atom center, with the nitrogen atoms showing trigonal planar geometry consistent with sp2 hybridization [24]. The angles around the imine carbon are consistent with sp2 hybridization, while the cyclohexane carbon atoms exhibit tetrahedral geometry characteristic of sp3 hybridization.
X-ray crystallographic analysis reveals the presence of intramolecular hydrogen bonding between the nitrogen-hydrogen group and nearby electronegative atoms [24] [25]. The primary intramolecular hydrogen bond occurs between the nitrogen-hydrogen proton and the nitrogen atom of the imine group, with a hydrogen-bonding distance of approximately 2.02 angstroms [24].
This intramolecular hydrogen bonding interaction stabilizes the planar conformation of the phenylhydrazone moiety and contributes to the overall molecular stability [24]. The hydrogen bond geometry shows the characteristic linear arrangement expected for strong hydrogen bonding interactions, with donor-hydrogen-acceptor angles approaching 180 degrees.
The hydrogen bonding pattern influences the electronic distribution within the molecule and affects the observed spectroscopic properties [24] [25]. The stabilization provided by intramolecular hydrogen bonding reduces the susceptibility of the compound to hydrolysis and contributes to the observed chemical stability of phenylhydrazone derivatives.
Computational studies using natural bond orbital analysis quantify the strength of the intramolecular hydrogen bonding interaction and confirm its contribution to molecular stability . The calculated hydrogen bond energy is consistent with moderate-strength hydrogen bonds and explains the preferred molecular conformation observed in both solution and solid-state studies.